molecular formula C11H11NO B13035785 N-(2-Ethynylbenzyl)acetamide

N-(2-Ethynylbenzyl)acetamide

Cat. No.: B13035785
M. Wt: 173.21 g/mol
InChI Key: YJIXGJTWSPINCP-UHFFFAOYSA-N
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Description

N-(2-Ethynylbenzyl)acetamide is a synthetic organic compound belonging to a class of N-benzylamide derivatives known for their significant potential in neurological and pharmacological research . This acetamide features a benzyl group substituted with an ethynyl moiety at the ortho position, a structure that may confer unique biological activity and interaction with therapeutic targets. Compounds within this structural family have been investigated as potent neurological agents for the treatment of conditions such as epilepsy, neuropathic pain, and convulsions . The mechanism of action for related N-benzyl 2-acetamidopropionamide analogs, such as the approved drug Lacosamide, is distinct from traditional antiepileptics, though the precise target can be influenced by the specific substituents on the benzyl and amide rings . The incorporation of the ethynyl group is a key structural modification, as this electron-withdrawing group can significantly alter the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies . Researchers can utilize this compound to explore new therapeutic avenues and to further elucidate the SAR of this promising class of neurological agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

N-[(2-ethynylphenyl)methyl]acetamide

InChI

InChI=1S/C11H11NO/c1-3-10-6-4-5-7-11(10)8-12-9(2)13/h1,4-7H,8H2,2H3,(H,12,13)

InChI Key

YJIXGJTWSPINCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=CC=C1C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethynylbenzyl)acetamide can be achieved through several methods. One common approach involves the reaction of 2-ethynylbenzylamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-ethynylbenzylamine and acetic anhydride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The mixture is heated to a temperature of around 60-80°C for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethynylbenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzyl moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated amides or hydrocarbons.

Scientific Research Applications

N-(2-Ethynylbenzyl)acetamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Ethynylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of cellular processes, such as enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Ortho-substituted derivatives (e.g., 2-methylphenyl) exhibit steric hindrance, which may reduce rotational freedom and alter binding interactions in biological systems .

Spectroscopic and Thermodynamic Properties

Substituents significantly alter spectroscopic signatures:

Compound Name ¹H NMR (Key Signals) IR (Notable Peaks) Reference
N-(2-Methylphenyl)acetamide δ 2.1 (s, CH₃CO), 7.2–7.4 (m, aryl H) 1650 cm⁻¹ (C=O stretch)
N-(3-Methylbutyl)acetamide δ 1.9 (s, CH₃CO), 3.1 (t, NCH₂) 1645 cm⁻¹ (C=O stretch)
This compound* δ ~2.7 (s, C≡CH), 4.4 (s, CH₂N) ~3300 cm⁻¹ (C≡C-H stretch)

*Predicted based on analogous structures.

Thermodynamic Data :

  • N-(2-Methylphenyl)acetamide: ΔfH°solid = −294.4 kJ/mol .
  • N-(2-Phenylethyl)acetamide: Higher molecular weight (163.22 g/mol) correlates with increased melting point compared to alkyl derivatives .

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